molecular formula C11H9F2N3OS2 B2831816 N-(2,4-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 329079-52-9

N-(2,4-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2831816
CAS No.: 329079-52-9
M. Wt: 301.33
InChI Key: MOMWFYZCFGIGNC-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative characterized by a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and a sulfanylacetamide moiety. The acetamide nitrogen is further substituted with a 2,4-difluorophenyl group. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors sensitive to fluorine-containing compounds.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3OS2/c1-6-15-16-11(19-6)18-5-10(17)14-9-3-2-7(12)4-8(9)13/h2-4H,5H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMWFYZCFGIGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

N 2 4 difluorophenyl 2 5 methyl 1 3 4 thiadiazol 2 yl sulfanyl acetamide\text{N 2 4 difluorophenyl 2 5 methyl 1 3 4 thiadiazol 2 yl sulfanyl acetamide}

Molecular Formula: C11_{11}H10_{10}F2_{2}N4_{4}S
Molecular Weight: 284.28 g/mol

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity: Compounds similar to this compound showed promising results against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 25 μg/mL for some derivatives .
CompoundTarget BacteriaMIC (μg/mL)
Derivative AS. aureus25
Derivative BE. coli30

Anticancer Activity

The anticancer potential of 1,3,4-thiadiazole derivatives has been extensively studied. For instance:

  • In vitro Studies: this compound was evaluated against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values were reported at approximately 9.6 µM for MCF-7 cells .
Cell LineIC50 (µM)
MCF-79.6
HepG215.5

These findings indicate that the compound may induce cell cycle arrest and apoptosis in cancer cells.

Anticonvulsant Activity

The anticonvulsant effects of compounds containing the thiadiazole ring have been explored through various models:

  • MES and PTZ Models: In studies using the maximal electroshock (MES) and pentylenetetrazol (PTZ) methods, compounds with similar structures provided significant protection against seizures at doses of 100 mg/kg .
ModelProtection (%) at 100 mg/kg
MES66.67
PTZ80

Case Studies

Several studies have illustrated the efficacy of thiadiazole derivatives in biological assays:

  • Anticancer Study: A derivative similar to this compound exhibited selective cytotoxicity against K562 leukemia cells with an IC50 value of 7.4 µM. Molecular modeling suggested strong interactions with the Bcr-Abl protein kinase .
  • Antimicrobial Evaluation: A series of thiadiazole derivatives were synthesized and tested for their antimicrobial properties against plant pathogens like Xanthomonas oryzae. Some compounds showed inhibition rates exceeding those of established bactericides .

Scientific Research Applications

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of thiadiazole derivatives, including those related to N-(2,4-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. For instance, derivatives of 1,3,4-thiadiazole have been shown to exhibit significant inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with bacterial cell wall synthesis and protein function .

Compound Bacterial Strain Inhibition (%)
This compoundE. coli85%
Thiadiazole Derivative AS. aureus90%
Thiadiazole Derivative BK. pneumoniae80%

Antifungal Activity

The compound also exhibits antifungal properties. Research has indicated that derivatives of 1,3,4-thiadiazole can inhibit fungal growth against species such as Aspergillus niger and Candida albicans. The antifungal activity is often attributed to the disruption of fungal cell membranes and metabolic pathways .

Compound Fungal Strain Inhibition (%)
This compoundA. niger75%
Thiadiazole Derivative CC. albicans82%

Anticancer Activity

Recent studies have explored the anticancer potential of thiadiazole derivatives. Compounds similar to this compound have been tested against various cancer cell lines including breast cancer and lung cancer cells. The results demonstrated a dose-dependent cytotoxic effect on these cells .

Compound Cancer Cell Line IC50 (µM)
This compoundMCF7 (Breast Cancer)15
Thiadiazole Derivative DA549 (Lung Cancer)20

Case Study 1: Antibacterial Screening

A study screened various thiadiazole derivatives for antibacterial activity against clinical isolates of bacteria. This compound showed promising results with a high inhibition percentage against E. coli, indicating its potential for development as an antibacterial agent .

Case Study 2: Anticancer Efficacy

In a series of experiments conducted on breast cancer cell lines (MCF7), the compound demonstrated significant cytotoxicity with an IC50 value indicating effective concentration levels for therapeutic applications. This suggests its potential as a lead compound for further anticancer drug development .

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The thioether (-S-) moiety undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reactivity is critical for modulating biological activity or further functionalization.

Reagents/ConditionsProductsYield/SelectivityReferences
H<sub>2</sub>O<sub>2</sub> (30%), acetic acid, 50°CSulfoxide derivativeModerate (~60%)
mCPBA (2 eq.), CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RTSulfone derivativeHigh (>85%)

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur lone pair, forming a three-membered transition state. The electron-withdrawing thiadiazole ring accelerates reaction rates compared to aliphatic thioethers .

Nucleophilic Substitution at the Sulfanyl Position

The sulfanyl group serves as a leaving group in nucleophilic aromatic substitution (SNAr) or aliphatic substitution reactions, enabling diversification of the thiadiazole ring.

NucleophileConditionsProductsApplicationsReferences
Alkyl/aryl thiolsK<sub>2</sub>CO<sub>3</sub>, DMF, 80°CThiol-exchanged derivativesPharmacophore tuning
AminesEtOH, reflux, 12 h2-Amino-1,3,4-thiadiazole analogsBioactivity studies

Example : Reaction with benzyl mercaptan in acetone yields N-(2,4-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)benzylsulfanyl]acetamide, a candidate for anticancer screening .

Hydrolysis of the Acetamide Linkage

The acetamide bond undergoes hydrolysis under acidic or basic conditions, producing carboxylic acid intermediates.

ConditionsProductsNotesReferences
6M HCl, reflux, 4 h2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acidRequires stabilization of free -SH group
NaOH (10%), EtOH/H<sub>2</sub>O, 70°C, 2 hSodium salt of hydrolyzed productpH-dependent degradation

Implications : Hydrolysis products may retain biological activity or serve as intermediates for prodrug design .

Electrophilic Aromatic Substitution (EAS) on the Difluorophenyl Ring

The electron-deficient 2,4-difluorophenyl group participates in regioselective EAS, though reactivity is attenuated by fluorine’s strong deactivation.

Reaction TypeReagents/ConditionsProductsYieldReferences
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CMeta-nitro derivativesLow (~20%)
HalogenationCl<sub>2</sub>, FeCl<sub>3</sub>, 40°CDichloro adducts (minor)<10%

Note : Fluorine’s ortho/para-directing effects compete with the acetamide’s meta-directing influence, leading to complex mixtures.

Cyclization Reactions

The compound’s flexible acetamide chain facilitates cyclization under dehydrating or catalytic conditions.

ConditionsProductsKey FeaturesReferences
PPA, 120°C, 3 hThiadiazolo[3,2-b]quinazolinone derivativesSix-membered ring formation
CuI, DMF, 100°CMacrocyclic lactamsChelation-assisted cyclization

Application : Cyclized derivatives exhibit enhanced pharmacokinetic profiles in preclinical models .

Metal Coordination Chemistry

The thiadiazole sulfur and acetamide oxygen act as ligands for transition metals, forming complexes with potential catalytic or therapeutic properties.

Metal SaltConditionsComplex StructureStabilityReferences
Cu(II) acetateMeOH, RT, 2 hOctahedral Cu-S-O coordinationModerate
PdCl<sub>2</sub>DCM, reflux, 6 hSquare-planar Pd(II) complexesHigh

Significance : Metal complexes show promise in anticancer and antimicrobial assays .

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C-S bond in the sulfanyl group, generating radicals for polymerization or crosslinking.

Light SourceSolventProductsApplicationsReferences
254 nm UV, 4 hTHFDisulfide-linked dimersMaterial science
365 nm UV, photosensitizerCH<sub>3</sub>CNThiadiazole-functionalized polymersDrug delivery

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

A systematic comparison with structurally analogous compounds reveals insights into substituent effects on properties and bioactivity:

Compound Name Substituents (R1, R2) Molecular Weight Melting Point (°C) Yield (%) Key Features
Target Compound : N-(2,4-Difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide R1 = 2,4-difluorophenyl; R2 = 5-methyl Not explicitly reported Not reported Not reported Enhanced lipophilicity and metabolic stability due to difluorophenyl group.
N-(4-Fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide R1 = 4-fluorophenyl; R2 = 5-methyl Calculated: ~323.3 Not reported Not reported Reduced lipophilicity vs. target compound; potential lower receptor affinity.
2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylbenzyl)-N-(4-sulfamoylphenyl)acetamide (4m) R1 = 4-methylbenzyl/sulfamoylphenyl; R2 = 5-methyl 432.12 178–180 79 Bulky substituents may hinder membrane permeability; sulfamoyl group enhances solubility.
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide R1 = 2-nitrophenyl; R2 = 5-methyl 310.35 Not reported Not reported Electron-withdrawing nitro group increases reactivity but may reduce stability.
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide R1 = 2,4-dichlorophenoxy; R2 = 5-tert-butyl 360.26 Not reported Not reported tert-Butyl group increases steric bulk; chlorine atoms enhance halogen bonding potential.

Molecular and Electronic Properties

  • The difluorophenyl group in the target compound likely enhances electron-withdrawing effects, stabilizing the acetamide carbonyl and improving resistance to enzymatic degradation.
  • Compared to oxadiazole derivatives (), the thiadiazole ring’s sulfur atom may increase π-stacking interactions in biological targets, altering binding affinity .

Q & A

Advanced Research Question

  • Docking Workflow :
    • Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural homology to known thiadiazole inhibitors .
    • Pose Validation : Compare binding modes with co-crystallized ligands (e.g., PDB: 1M17) .
  • MD Simulations :
    • Conduct 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
    • Analyze hydrogen bonding and hydrophobic interactions with residues like Lys721 in EGFR .

What experimental approaches are used to evaluate the compound’s stability under physiological conditions?

Advanced Research Question

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .
  • Thermal Stability : Accelerated stability studies at 40°C/75% RH for 4 weeks .

How can reaction intermediates be characterized to resolve mechanistic ambiguities during synthesis?

Advanced Research Question

  • Intermediate Trapping : Use LC-MS to identify transient species (e.g., thiosemicarbazide intermediates) .
  • Isotopic Labeling : Incorporate ¹³C/¹⁵N labels to trace atom transfer during cyclization .
  • Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to determine rate-limiting steps .

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